An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Dithiocarbamate
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Dithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of sodium dithiocarbamate (B8719985) salts, primarily focusing on sodium diethyldithiocarbamate (B1195824) and sodium dimethyldithiocarbamate. These compounds are pivotal intermediates and chelating agents in various research and development applications. This document outlines detailed experimental protocols, summarizes quantitative data, and illustrates key chemical pathways and workflows to ensure reproducibility and high purity of the final product.
Chemical Principles and Synthesis
The synthesis of sodium dithiocarbamates is a well-established one-pot reaction involving the nucleophilic addition of a secondary amine to carbon disulfide in the presence of a strong base, typically sodium hydroxide (B78521).[1][2][3] The reaction is exothermic and requires careful temperature control to ensure high yield and purity.[2]
The general reaction scheme is as follows:
R₂NH + CS₂ + NaOH → R₂NCSSNa + H₂O[3]
Where 'R' represents an alkyl group, such as ethyl or methyl.
Experimental Protocol: Synthesis of Sodium Diethyldithiocarbamate Trihydrate
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
Diethylamine (B46881) ((C₂H₅)₂NH)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one molar equivalent of sodium hydroxide in ethanol while cooling in an ice bath.
-
Slowly add one molar equivalent of diethylamine to the cooled sodium hydroxide solution, ensuring the temperature remains below 10 °C.
-
Carefully add one molar equivalent of carbon disulfide to the reaction mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. A precipitate of sodium diethyldithiocarbamate will begin to form.[2]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.[2]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold diethyl ether to remove any unreacted starting materials and byproducts.[1]
-
Dry the resulting white to pale yellow crystalline solid in a desiccator under vacuum to obtain the sodium diethyldithiocarbamate trihydrate.[1]
Data Presentation: Synthesis of Sodium Dithiocarbamates
The following table summarizes quantitative data from various laboratory-scale synthesis protocols.
| Dithiocarbamate Salt | Amine | Base Concentration | Molar Ratio (Amine:CS₂:NaOH) | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) | Reported Purity (%) | Reference |
| Sodium Dimethyldithiocarbamate | Dimethylamine | 32% NaOH solution | 1 : 1.1 : 1.15 | 25 | 10 seconds (in microreactor) | 99.85 | Not Specified | |
| Sodium Diethyldithiocarbamate | Diethylamine | 29.9% NaOH solution | 1 : 1 : 1.98 | Room Temperature | Not Specified | 78.44 ± 2.54 | 99.62 ± 0.1 |
Purification by Recrystallization
Recrystallization is the most effective method for purifying crude sodium dithiocarbamate.[2] The choice of solvent is critical for achieving high purity and recovery. Ethanol and ethanol-water mixtures are commonly employed for this purpose.[2]
Experimental Protocol: Recrystallization of Sodium Diethyldithiocarbamate
Materials:
-
Crude Sodium Diethyldithiocarbamate
-
Ethanol (or a 1:2 ethanol-water mixture)
-
Hot plate with magnetic stirrer
-
Erlenmeyer flasks
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude sodium dithiocarbamate in a minimal amount of hot ethanol (or the chosen ethanol-water mixture) in an Erlenmeyer flask with stirring.[2]
-
If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.[2]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[1]
-
Dry the purified crystals in a desiccator under vacuum to a constant weight.[2]
Data Presentation: Purification of Sodium Dithiocarbamates
The following table summarizes data related to the purification of sodium dithiocarbamates by recrystallization.
| Dithiocarbamate Salt | Recrystallization Solvent | Key Parameters | Reported Recovery Yield (%) | Reference |
| Generic Dithiocarbamate | Ethanol | Dissolve in minimal hot solvent, cool slowly, then in ice bath. | Losses are significantly higher than with isopropanol. | |
| Generic Dithiocarbamate | Ethanol-Water (2:1) | Dissolve in minimal hot solvent, cool slowly, then in ice bath. | Losses are comparable to those observed with isopropanol. |
Stability and Degradation
Sodium dithiocarbamates are generally stable solids at room temperature when stored in a dry environment.[4] However, they are susceptible to degradation in solution, particularly under acidic conditions.[2] The primary degradation pathway is acid-catalyzed hydrolysis, which results in the formation of carbon disulfide and the corresponding amine. This decomposition is accelerated by lower pH and higher temperatures.
Data Presentation: Stability of Dithiocarbamates in Aqueous Solution
| Dithiocarbamate | pH | Temperature (°C) | Half-Life |
| Mancozeb | 5 | 25 | 36 hours |
| Mancozeb | 7 | 25 | 55 hours |
| Mancozeb | 9 | 25 | 16 hours |
| Maneb | 5, 7, or 9 | 25 | < 24 hours |
| Metiram | 7 | 25 | < 24 hours |
| Ziram | 7 | 25 | < 18 hours |
Visualizations
Diagrams of Key Processes
